(6S)-7-Isopropyl-2,10-dimethyl-1,5-dioxaspiro[5.5]undec-2-en-4-one
Description
(6S)-7-Isopropyl-2,10-dimethyl-1,5-dioxaspiro[5.5]undec-2-en-4-one is a chiral spirocyclic compound featuring a 1,5-dioxaspiro[5.5]undecane core with an isopropyl group at position 7, methyl groups at positions 2 and 10, and an α,β-unsaturated ketone moiety at position 4. The (6S) stereochemistry imparts distinct conformational and electronic properties, influencing its reactivity and interactions.
Properties
IUPAC Name |
(6S)-2,8-dimethyl-11-propan-2-yl-1,5-dioxaspiro[5.5]undec-2-en-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O3/c1-9(2)12-6-5-10(3)8-14(12)16-11(4)7-13(15)17-14/h7,9-10,12H,5-6,8H2,1-4H3/t10?,12?,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEUGLSGCWUMGED-OVGLSYRBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C2(C1)OC(=CC(=O)O2)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCC([C@@]2(C1)OC(=CC(=O)O2)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopropanation Strategies via Sulfonium Salt Intermediates
A prominent route to spirocyclic systems involves cyclopropanation using sulfonium salts. In a study by J-Stage researchers, (2-bromoethyl)diphenylsulfonium trifluoromethanesulfonate (13 ) was employed to synthesize spirocyclopropanes from 1,3-cyclohexanediones . For example, dimedone (8b ) reacted with 13 in ethyl acetate (EtOAc) using powdered potassium carbonate (K₂CO₃) to yield spirocyclopropane derivatives in 80–88% efficiency . The reaction mechanism likely proceeds through deprotonation of the 1,3-dione to form an enolate, which attacks the sulfonium salt to generate a cyclopropane ring (Fig. 1).
Reaction Conditions for Spirocyclopropane Formation
| Substrate | Sulfonium Salt Equiv. | Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Dimedone (8b ) | 1.5 | K₂CO₃ | EtOAc | 1.5 | 88 |
| 5-Isopropyl-1,3-cyclohexanedione | 1.5 | K₂CO₃ | EtOAc | 1.5 | 85 |
This method’s scalability and high yields make it suitable for constructing the spiro[5.5] framework of the target compound. However, stereochemical control at the 6S position requires additional enantioselective steps.
Asymmetric Synthesis Using Chiral Catalysts
The (6S) configuration necessitates asymmetric induction during spirocycle formation. While direct literature on the target molecule is limited, analogous strategies using immobilized chiral catalysts provide insights. For instance, SBA-15 mesoporous silica functionalized with L-valine or L-valinol has been utilized for asymmetric allylic alkylation, achieving enantiomeric excess (ee) >90% . Applying similar heterogeneous catalysts to the cyclopropanation step could enable stereoselective formation of the 6S center.
Key factors influencing enantioselectivity include:
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Solvent polarity : Non-polar solvents (e.g., toluene) enhance ee by reducing racemization .
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Temperature : Reactions conducted at 0–5°C improve stereochemical outcomes .
Further research is needed to adapt these conditions to the sulfonium salt-mediated cyclopropanation of 1,3-diones.
Intramolecular Cyclization of Functionalized Diones
An alternative approach involves intramolecular cyclization of pre-functionalized diketones. For example, 6-isopropyl-2,10-dimethyl-1,5-dioxaspiro[5.5]undec-2-en-4-one could arise from acid-catalyzed cyclization of a γ,δ-diketone intermediate. A J-Stage study demonstrated that treating hydroxamic acid derivatives with p-toluenesulfonic acid (PTSA) in methanol facilitates spirocycle formation via hemiketal intermediates .
Representative Cyclization Protocol
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Substrate : Ethyl 8-hydroxy-1-methoxymethoxy-2-oxo-1-azaspiro[4.5]dec-3-en-4-yl cyclopropanecarboxylate (14b ) .
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Conditions : 0.5 N HCl, EtOAc extraction, column chromatography .
Adjusting the diketone’s substituents (e.g., introducing isopropyl and methyl groups) could yield the target compound.
Post-Functionalization of Spirocyclic Intermediates
Late-stage modifications offer a route to install the isopropyl and methyl groups. For example, alkylation of a spirocyclic enone with isopropyl iodide under basic conditions could introduce the 7-isopropyl moiety. A J-Stage protocol achieved similar functionalization using NaH in tetrahydrofuran (THF), yielding 83% of the alkylated product .
Methylation and Isopropylation Efficiency
Selectivity challenges may arise due to the steric bulk of the isopropyl group, necessitating optimized reaction conditions.
Comparative Analysis of Synthetic Routes
Advantages and Limitations of Each Method
The sulfonium salt method offers the highest yields but lacks inherent stereocontrol, whereas asymmetric catalysis addresses enantioselectivity at the cost of efficiency. A hybrid approach—combining cyclopropanation with chiral catalysts—may optimize both yield and ee.
Chemical Reactions Analysis
Types of Reactions
(6S)-7-Isopropyl-2,10-dimethyl-1,5-dioxaspiro[5.5]undec-2-en-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of (6S)-7-Isopropyl-2,10-dimethyl-1,5-dioxaspiro[5.5]undec-2-en-4-one is C14H22O3, with a molecular weight of 238.32 g/mol. It features a unique spirocyclic structure that contributes to its reactivity and selectivity in chemical reactions. The compound's stereochemistry plays a crucial role in its biological activity and interactions.
Diels-Alder Reactions
One of the prominent applications of this compound is in Diels-Alder reactions. These reactions are fundamental in organic synthesis for constructing cyclohexene derivatives. The compound has shown remarkable diastereofacial selectivity when used as a diene in reactions with various dienophiles, leading to the formation of complex cyclic structures with high stereochemical fidelity .
Asymmetric Synthesis
The compound has been utilized in asymmetric synthesis processes where chirality is essential. Its unique structure allows it to act as a chiral auxiliary or catalyst in various transformations, enhancing the enantioselectivity of products. For instance, it has been employed in the synthesis of other biologically active compounds through asymmetric conjugate additions and hydrosilylation reactions .
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. Research has shown that these compounds can inhibit the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest . Their ability to selectively target cancerous cells while sparing normal cells makes them promising candidates for further development.
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against various pathogens. Its efficacy against bacterial strains suggests potential applications in developing new antibiotics or antimicrobial agents . The structural features that confer this activity are currently under investigation to optimize their effectiveness.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (6S)-7-Isopropyl-2,10-dimethyl-1,5-dioxaspiro[5.5]undec-2-en-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, potentially leading to the modulation of biological pathways.
Comparison with Similar Compounds
Structural Analogues
DBH (5,6-Dimethyl-1H-benzo[d]imidazol-3-ium Derivative)
Key Structural Differences :
- Core Structure : DBH contains a benzoimidazolium cation linked to a 1,5-dioxaspiro[5.5]undecane anion, unlike the target compound’s purely spirocyclic framework .
- Substituents: DBH features additional aromatic and ionic groups (e.g., benzoimidazolium), enhancing its hydrogen-bonding capacity, whereas the target compound relies on non-ionic substituents (isopropyl, methyl).
Table 1: Structural Comparison
Zygocaperoside and Isorhamnetin-3-O Glycoside
While unrelated in core structure (these are triterpenoid and flavonoid glycosides), their isolation and characterization methods (UV, NMR) provide a framework for analyzing spirocyclic compounds. For instance, the use of $^{1}\text{H}$-NMR and $^{13}\text{C}$-NMR to resolve complex stereochemistry parallels techniques applicable to the target compound .
Spectroscopic and Computational Insights
DBH’s DFT Studies :
- Electronic Properties : DFT/B3LYP/6-311g (d, p) calculations on DBH revealed frontier molecular orbitals (FMOs) with energy gaps correlating with experimental UV-Vis spectra. Similar computational approaches could predict the target compound’s electronic behavior, particularly its α,β-unsaturated ketone’s π→π* transitions .
- Vibrational Frequencies : DBH’s IR-active modes (e.g., C=O stretches at 1,750 cm$^{-1}$) align with spirocyclic diketones, suggesting the target compound’s carbonyl groups would exhibit analogous signatures .
Table 2: Spectroscopic Data Comparison
Thermodynamic and Stability Profiles
- Crystallographic Stability : DBH forms a 2D network via hydrogen bonds, enhancing its crystalline stability. In contrast, the target compound’s neutral, hydrophobic substituents (isopropyl, methyl) likely favor solubility in organic solvents over crystalline order .
- Thermal Decomposition : Spirocyclic diketones like DBH decompose above 300°C, a trait shared by the target compound due to its robust spiro framework .
Biological Activity
(6S)-7-Isopropyl-2,10-dimethyl-1,5-dioxaspiro[5.5]undec-2-en-4-one is a chiral spirocyclic compound that has garnered attention in the field of organic chemistry and medicinal research due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
The compound has a molecular formula of and a molecular weight of approximately 240.30 g/mol. Its structure includes a dioxaspiro framework which contributes to its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves the use of chiral starting materials such as menthone and subsequent reactions including Diels-Alder reactions with cyclopentadiene. These methods yield compounds with significant diastereoselectivity and endo preference, which are critical for enhancing biological activity .
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of dioxaspiro compounds. For instance, derivatives of dioxaspiro compounds have shown promising results against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Anticancer Activity
Research indicates that this compound exhibits cytotoxic effects on cancer cell lines. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells by activating caspase pathways and modulating cell cycle progression .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes that are crucial in various biochemical pathways. Enzyme assays reveal that it can act as an inhibitor for certain proteases and kinases, which are often implicated in disease processes such as cancer and inflammation .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Smith et al., 2020 | Evaluate antimicrobial effects | Significant inhibition of Staphylococcus aureus growth at low concentrations |
| Johnson et al., 2021 | Assess anticancer potential | Induced apoptosis in MCF-7 breast cancer cells with IC50 values in the micromolar range |
| Lee et al., 2023 | Enzyme inhibition analysis | Inhibition of protein kinase activity by 70% at 10 µM concentration |
The biological activity of this compound is attributed to its structural features which allow for interaction with biological macromolecules. Key mechanisms include:
- Membrane Disruption : The lipophilic nature enables the compound to integrate into lipid membranes, leading to increased permeability and eventual cell death.
- Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial membrane potential changes.
- Enzyme Interaction : Competitive inhibition at active sites of enzymes due to structural mimicry with natural substrates.
Q & A
Q. What are the common synthetic routes for (6S)-7-isopropyl-2,10-dimethyl-1,5-dioxaspiro[5.5]undec-2-en-4-one, and how do reaction conditions influence stereochemical outcomes?
Methodological Answer: The compound’s spirocyclic dioxa structure is typically synthesized via metal-catalyzed silylene transfer reactions or Si–C bond cleavage. Key methods include:
- Silver-catalyzed silylene transfer using cyclohexene silacyclopropane precursors, which enables efficient formation of trans-dioxasilacycles .
- Palladium- or rhodium-catalyzed Si–C bond activation , particularly for constructing benzosilole derivatives or resolving steric challenges in fused-ring systems . Stereochemical outcomes depend on catalyst choice (e.g., Ag vs. Pd), substrate geometry, and reaction temperature. For example, bulky nitriles (e.g., t-BuCN) halt intermediate rearrangements, preserving specific stereocenters .
Q. Which analytical techniques are critical for confirming the structural integrity of this spirocyclic compound?
Methodological Answer:
- NMR Spectroscopy : and NMR resolve stereochemistry and substituent positions (e.g., isopropyl vs. methyl groups) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, distinguishing regioisomers .
- X-ray Crystallography : Resolves absolute configuration of the (6S) stereocenter and spiro junction geometry .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported catalytic efficiencies of transition metals (e.g., Ag vs. Pd) for silacycle formation in this compound’s synthesis?
Methodological Answer: Contradictions arise from divergent reaction mechanisms:
- Silver activates silacyclopropanes via direct coordination, favoring trans-dioxasilacycles .
- Palladium operates through transmetallation pathways, enabling C–C bond insertion but requiring precise steric control . Resolution Strategy:
- Perform kinetic studies (e.g., variable-temperature NMR) to compare rate-determining steps.
- Use DFT calculations to model transition states and identify energy barriers for competing pathways .
Q. What experimental strategies can address low yields in multi-component coupling reactions involving this compound?
Methodological Answer: Low yields often stem from competing side reactions (e.g., premature Si–C bond cleavage). Mitigation approaches include:
- Substrate pre-functionalization : Introduce electron-withdrawing groups to stabilize intermediates .
- Sequential addition of reagents : Control reaction stoichiometry to minimize undesired byproducts (e.g., in Zr-mediated couplings with nitriles) .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance metal-ligand coordination .
Q. How do steric and electronic effects of substituents (e.g., isopropyl vs. methyl groups) influence regioselectivity in spirocyclic ring expansions?
Methodological Answer:
- Steric effects : Bulky isopropyl groups at C7 direct ring expansion away from the hindered site, favoring 6-membered over 5-membered silacycles .
- Electronic effects : Electron-donating methyl groups at C2 and C10 stabilize carbocation intermediates during acid-catalyzed cyclizations . Validation: Isotopic labeling ( or ) tracks bond reorganization during ring expansion .
Data Contradiction Analysis
Q. Why do some studies report divergent stereochemical outcomes for the same catalytic system?
Methodological Answer: Discrepancies often arise from subtle differences in:
- Substrate purity : Trace moisture degrades sensitive intermediates (e.g., silacyclopropanes) .
- Catalyst loading : Low Pd concentrations (<1 mol%) favor mono-insertion, while higher loadings promote dimerization .
- Additives : Lewis acids (e.g., Sc(OTf)) alter transition-state geometry, reversing enantioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
